Cas no 1270455-60-1 (4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)

4-Amino-4-(2-fluoro-4-methylphenyl)butanoic acid is a fluorinated aromatic amino acid derivative with potential applications in pharmaceutical and biochemical research. Its structure features a 2-fluoro-4-methylphenyl group attached to a butanoic acid backbone, offering unique steric and electronic properties for targeted modifications. The fluorine substituent enhances metabolic stability and binding affinity, while the amino and carboxyl functional groups provide versatile reactivity for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway ensures high purity and reproducibility, making it a reliable intermediate for specialized research applications.
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid structure
1270455-60-1 structure
Product name:4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
CAS No:1270455-60-1
MF:C11H14FNO2
Molecular Weight:211.232766628265
CID:5824617
PubChem ID:84678328

4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
    • 1270455-60-1
    • EN300-1830223
    • インチ: 1S/C11H14FNO2/c1-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15)
    • InChIKey: KETOAEZYLLTAQU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C(CCC(=O)O)N

計算された属性

  • 精确分子量: 211.10085685g/mol
  • 同位素质量: 211.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 63.3Ų

4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1830223-0.1g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
0.1g
$867.0 2023-09-19
Enamine
EN300-1830223-2.5g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
2.5g
$1931.0 2023-09-19
Enamine
EN300-1830223-5g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
5g
$2858.0 2023-09-19
Enamine
EN300-1830223-10g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
10g
$4236.0 2023-09-19
Enamine
EN300-1830223-1g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
1g
$986.0 2023-09-19
Enamine
EN300-1830223-0.05g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
0.05g
$827.0 2023-09-19
Enamine
EN300-1830223-10.0g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
10g
$4729.0 2023-05-27
Enamine
EN300-1830223-0.25g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
0.25g
$906.0 2023-09-19
Enamine
EN300-1830223-5.0g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
5g
$3189.0 2023-05-27
Enamine
EN300-1830223-1.0g
4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid
1270455-60-1
1g
$1100.0 2023-05-27

4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid 関連文献

4-amino-4-(2-fluoro-4-methylphenyl)butanoic acidに関する追加情報

Comprehensive Overview of 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid (CAS No. 1270455-60-1)

4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid (CAS No. 1270455-60-1) is a fluorinated aromatic amino acid derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique 2-fluoro-4-methylphenyl moiety, has garnered attention due to its structural similarity to gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. Researchers are increasingly exploring its applications in drug discovery, particularly for targeting neurological disorders and metabolic pathways.

The molecular structure of 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid combines a butanoic acid backbone with a fluorinated aromatic ring, enhancing its bioavailability and binding affinity. This design aligns with current trends in fluorinated drug development, where fluorine atoms are incorporated to improve metabolic stability and target selectivity. The CAS No. 1270455-60-1 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and neuropharmacology.

Recent studies highlight the compound’s role in modulating enzyme activity and receptor interactions, making it a candidate for treating conditions like anxiety, epilepsy, and chronic pain. Its fluoro-methylphenyl group also contributes to enhanced lipophilicity, a property critical for crossing the blood-brain barrier. These attributes address common queries in drug design forums, such as "how to optimize CNS penetration" or "fluorine’s impact on drug efficacy."

From a synthetic perspective, 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid is synthesized via multi-step organic reactions, including Friedel-Crafts alkylation and reductive amination. Its purity and stability are rigorously validated using HPLC and NMR spectroscopy, ensuring reproducibility for preclinical studies. The compound’s CAS registry number (1270455-60-1) is essential for regulatory compliance and literature tracking.

In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for this derivative, responding to growing demand for sustainable pharmaceutical production. This aligns with broader industry trends, as evidenced by search terms like "green synthesis of fluorinated compounds" or "biodegradable amino acid derivatives."

Furthermore, 4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid has shown promise in proteomics research, where it serves as a building block for peptide mimetics. Its ability to mimic natural amino acids while offering improved resistance to enzymatic degradation makes it valuable for peptide-based therapeutics, a hot topic in biotech innovation.

To summarize, CAS No. 1270455-60-1 represents a versatile scaffold bridging neurology, drug development, and sustainable chemistry. Its rising prominence in scientific literature underscores its potential to address unmet medical needs while adhering to modern pharmaceutical safety standards.

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